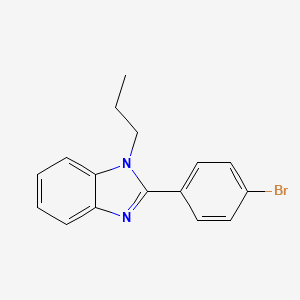![molecular formula C14H19NO B5802064 N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
N-[2-(1-methylcyclopropyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methylcyclopropyl)phenyl]butanamide, also known as LY2979165, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to a class of compounds known as positive allosteric modulators of metabotropic glutamate receptor subtype 2 (mGlu2 PAMs).
Mecanismo De Acción
N-[2-(1-methylcyclopropyl)phenyl]butanamide acts as a positive allosteric modulator of mGlu2, a type of glutamate receptor found in the brain. By binding to a specific site on the receptor, N-[2-(1-methylcyclopropyl)phenyl]butanamide enhances the activity of mGlu2, leading to increased release of neurotransmitters such as dopamine and serotonin. This, in turn, can improve cognitive function and alleviate symptoms of neuropsychiatric disorders.
Biochemical and Physiological Effects
N-[2-(1-methylcyclopropyl)phenyl]butanamide has been shown to increase glutamate release in the prefrontal cortex, a brain region involved in cognitive function and emotion regulation. It also enhances dopamine and serotonin release in the nucleus accumbens, a brain region involved in reward processing and motivation. These effects are thought to underlie the therapeutic potential of N-[2-(1-methylcyclopropyl)phenyl]butanamide in neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1-methylcyclopropyl)phenyl]butanamide in lab experiments is its high selectivity for mGlu2, which minimizes off-target effects. However, its potency and efficacy can vary depending on the experimental conditions, such as the concentration of N-[2-(1-methylcyclopropyl)phenyl]butanamide and the type of assay used. Additionally, the pharmacokinetics of N-[2-(1-methylcyclopropyl)phenyl]butanamide, such as its half-life and bioavailability, may affect its suitability for certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-(1-methylcyclopropyl)phenyl]butanamide. One area of interest is the development of more potent and selective mGlu2 PAMs that can be used in clinical settings. Another direction is the investigation of the long-term effects of N-[2-(1-methylcyclopropyl)phenyl]butanamide on brain function and behavior. Finally, the potential use of N-[2-(1-methylcyclopropyl)phenyl]butanamide in combination with other drugs for the treatment of neuropsychiatric disorders is an area that warrants further exploration.
Conclusion
In conclusion, N-[2-(1-methylcyclopropyl)phenyl]butanamide is a novel compound with significant potential for the treatment of neuropsychiatric disorders. Its mechanism of action as a positive allosteric modulator of mGlu2, along with its biochemical and physiological effects, make it a promising therapeutic target. While there are limitations to its use in lab experiments, further research on N-[2-(1-methylcyclopropyl)phenyl]butanamide could lead to the development of new treatments for a range of neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of N-[2-(1-methylcyclopropyl)phenyl]butanamide involves a multi-step process that starts with the reaction of 1-methylcyclopropylmagnesium bromide with 2-bromoacetophenone to form 2-(1-methylcyclopropyl)phenylacetone. This intermediate is then reacted with butyryl chloride in the presence of aluminum chloride to form N-[2-(1-methylcyclopropyl)phenyl]butanamide. The final product is purified by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(1-methylcyclopropyl)phenyl]butanamide has shown promising results in preclinical studies for the treatment of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. It has been found to improve cognitive function, reduce anxiety-like behavior, and normalize glutamate levels in animal models of these disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(1-methylcyclopropyl)phenyl]butanamide in humans.
Propiedades
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-13(16)15-12-8-5-4-7-11(12)14(2)9-10-14/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUGSVQDDRRBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7025449 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)
![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)
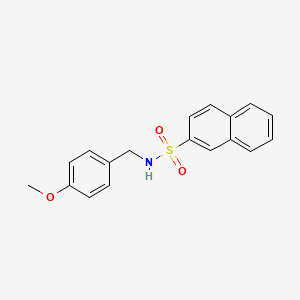
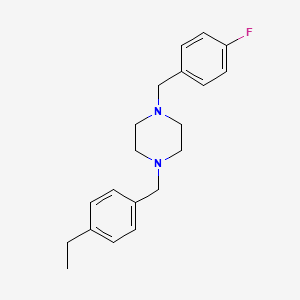
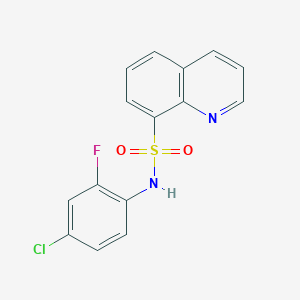
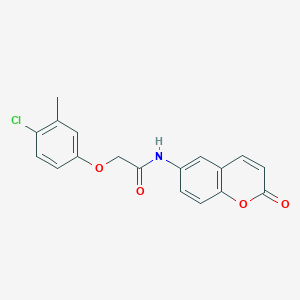
![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)
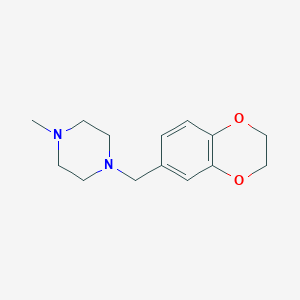
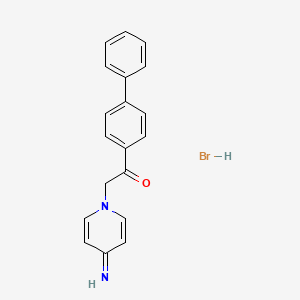
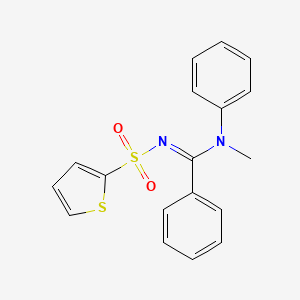
![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)
